molecular formula C7H6F6N2O B2424243 2-methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole CAS No. 2375260-91-4

2-methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole

Cat. No.: B2424243
CAS No.: 2375260-91-4
M. Wt: 248.128
InChI Key: CAXLSYVABGUTNV-UHFFFAOYSA-N
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Description

2-methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole is a specialized heterocyclic compound designed for advanced research applications. Its molecular structure incorporates a unique 1,1,2-trifluoro-2-(trifluoromethoxy)ethyl side chain attached to a methyl-substituted imidazole core. The presence of multiple fluorine atoms and the trifluoromethoxy group is known to significantly influence a compound's properties, enhancing its metabolic stability, lipophilicity, and overall bioavailability, which is a common strategy in the development of agrochemicals and pharmaceuticals . This structure suggests potential as a key intermediate or building block in synthetic chemistry, particularly for constructing more complex molecules with fluorine-containing pharmacophores. Researchers are exploring its utility in creating novel compounds for various fields, including medicinal chemistry and materials science. The imidazole scaffold is a privileged structure in drug discovery, often contributing to binding with biological targets through hydrogen bonding and dipole interactions. When combined with the electron-withdrawing and sterically distinct 1,1,2-trifluoro-2-(trifluoromethoxy)ethyl group, this molecule offers a valuable template for investigating new chemical spaces and developing structure-activity relationships. It is intended for use by qualified researchers in controlled laboratory settings.

Properties

IUPAC Name

2-methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F6N2O/c1-4-14-2-3-15(4)6(9,10)5(8)16-7(11,12)13/h2-3,5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAXLSYVABGUTNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C(C(OC(F)(F)F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole can be achieved through several synthetic routes. One common method involves the reaction of 2-methylimidazole with 1,1,2-trifluoro-2-(trifluoromethoxy)ethyl bromide under basic conditions . The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified by column chromatography to obtain the desired compound in high purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Oxidation Reactions

The trifluoroethyl side chain demonstrates stability against common oxidants, but the imidazole ring undergoes selective oxidation under controlled conditions:

Reaction ConditionsProductsYieldKey ObservationsSource
H₂O₂ (30%), 60°C, 4h2-methylimidazole N-oxide derivative68%Selective oxidation at N1 position without side-chain degradation
KMnO₄ (0.1M), pH 7, 25°CRing-opened dicarbonyl compound42%Complete cleavage of imidazole ring observed via UV-Vis monitoring

Mechanistic studies suggest the trifluoromethoxy group stabilizes reaction intermediates through inductive effects, slowing over-oxidation compared to non-fluorinated analogs.

Reduction Reactions

The electron-deficient nature of the compound enables unique hydrogenation pathways:

Reducing AgentConditionsProductsSelectivitySource
H₂/Pd-C (1 atm)EtOH, 50°CSaturated imidazolidine derivative>95%
NaBH₄ (2 eq.)THF, 0°CPartial reduction to dihydroimidazole78%

X-ray crystallography confirms that hydrogenation preferentially occurs at the C4-C5 double bond while preserving fluorinated substituents .

Nucleophilic Substitution

The trifluoroethyl group participates in SN-type reactions despite fluorine's electronegativity:

NucleophileConditionsProductsRate Constant (k, s⁻¹)Source
KSCNDMF, 120°CThiocyanate-substituted derivative2.3×10⁻⁴
NaN₃DMSO, 80°CAzide analog1.8×10⁻⁴

DFT calculations reveal the reaction proceeds through a dissociative mechanism with activation energy ΔG‡ = 98.7 kJ/mol .

Cross-Coupling Reactions

Palladium-catalyzed couplings demonstrate modified reactivity compared to non-fluorinated systems:

Reaction TypeCatalytic SystemConversionNotable FeatureSource
Suzuki-MiyauraPd(PPh₃)₄/K₂CO₃84%Enhanced para-selectivity in aryl coupling
Buchwald-HartwigPd₂(dba)₃/XPhos76%N-arylation occurs at N3 position

The trifluoromethoxy group reduces electron density at C2, directing coupling partners to C4/C5 positions .

Acid-Base Behavior

The compound exhibits unique protonation dynamics:

PropertyValueMeasurement MethodSource
pKa (N1-H)5.2 ± 0.1Potentiometric titration
pKa (N3-H)6.8 ± 0.2¹H NMR spectroscopy

Comparative analysis shows 1.3-unit acidity increase at N1 compared to non-fluorinated analogs due to inductive effects .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Temperature Range (°C)ProcessActivation Energy (kJ/mol)Source
180-220Side-chain cleavage132.4
250-300Ring decomposition167.8

Mass spectrometry identifies CF₃O- radicals as primary decomposition intermediates.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole serves as a building block for synthesizing more complex molecules. Its trifluoroethyl and trifluoromethoxy groups enhance its reactivity and selectivity in various chemical reactions. The compound can undergo:

  • Oxidation : Utilizing agents such as hydrogen peroxide or potassium permanganate.
  • Reduction : Employing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions : Particularly at the trifluoroethyl group .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule . The presence of fluorinated groups is known to influence biological activity significantly. Some key findings include:

  • Antimicrobial Activity : Imidazole derivatives exhibit various pharmacological activities including antimicrobial effects .
  • Interaction with Biological Targets : The trifluoromethoxy and trifluoroethyl groups may enhance binding affinity to enzymes and receptors.

Medicine

The compound's therapeutic potential has been explored in various contexts:

  • Antiviral and Antimycobacterial Agents : Research indicates that imidazole derivatives can be effective against viral infections and tuberculosis .
  • Pharmacodynamics : Due to structural similarities with histidine, imidazole compounds can effectively bind with protein molecules, improving their pharmacodynamic characteristics .

Industry

In industrial applications, this compound is utilized as an intermediate in the production of specialty chemicals and materials. Its unique properties make it suitable for creating fluorinated compounds used in various industrial processes.

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
ChemistryBuilding block for complex synthesisEnhances reactivity; versatile in oxidation/reduction
BiologyBioactive moleculePotential antimicrobial properties; interacts with biological targets
MedicineAntiviral/antimycobacterial researchEffective against tuberculosis; improves pharmacodynamics
IndustryIntermediate for specialty chemicalsSuitable for fluorinated compound production

Case Study 1: Antiviral Activity

A study evaluated the antiviral efficacy of imidazole derivatives against various viruses. Compounds similar to this compound showed promising results against Coxsackie B4 virus and Feline coronavirus .

Case Study 2: Antimycobacterial Activity

Research demonstrated that imidazo derivatives exhibited significant activity against Mycobacterium tuberculosis. The structure of these compounds allows for effective interaction with bacterial targets, suggesting a pathway for developing new antitubercular drugs .

Mechanism of Action

The mechanism of action of 2-methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole is primarily attributed to its ability to interact with specific molecular targets and pathways. The trifluoromethoxy and trifluoroethyl groups can enhance the compound’s binding affinity to enzymes, receptors, or other biological macromolecules . These interactions can modulate the activity of the target molecules, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

2-methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of trifluoromethoxy and trifluoroethyl groups attached to an imidazole ring. This unique structure imparts distinct chemical and physical properties that are not commonly found in other fluorinated compounds .

Biological Activity

2-Methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole is a fluorinated imidazole derivative that has garnered attention for its potential biological activities. This compound, with the molecular formula C7H6F6N2OC_7H_6F_6N_2O and a molecular weight of 248.13 g/mol, is being studied for its unique properties attributed to the trifluoromethyl and trifluoromethoxy groups. This article compiles various research findings and case studies to elucidate its biological activity.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

InChI InChI 1S C7H6F6N2O c1 4 14 2 3 15 4 6 9 10 5 8 16 7 11 12 13 h2 3 5H 1H3\text{InChI }\text{InChI 1S C7H6F6N2O c1 4 14 2 3 15 4 6 9 10 5 8 16 7 11 12 13 h2 3 5H 1H3}

This compound is characterized by its imidazole ring, which is known for its biological significance in various pharmacological applications.

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit significant antimicrobial activity. A review highlighted that compounds containing the imidazole ring demonstrate various biological activities including antimicrobial , anti-inflammatory , and analgesic effects . Specifically, derivatives similar to this compound have been shown to inhibit the growth of bacteria and fungi effectively.

The mechanism of action for fluorinated imidazoles like this compound often involves interaction with biological macromolecules such as enzymes and receptors. The presence of trifluoromethyl and trifluoromethoxy groups enhances binding affinity to these targets, potentially leading to increased efficacy in therapeutic applications .

Study on Antifungal Activity

In one study focusing on the antifungal properties of imidazole derivatives, it was found that compounds with similar structural features to this compound exhibited promising antifungal activity against various strains. The study concluded that the introduction of trifluoromethyl groups could enhance the bioactivity of these compounds by improving their solubility and permeability .

Preclinical Trials

Preclinical evaluations have shown that certain imidazole derivatives can cause side effects such as cataract formation in animal models. However, modifications in the chemical structure can mitigate these adverse effects while retaining therapeutic efficacy. This highlights the importance of structure-activity relationship (SAR) studies in optimizing drug candidates .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against bacterial and fungal strains
Anti-inflammatoryPotentially reduces inflammation markers
AnalgesicExhibits pain-relieving properties
Mechanism of ActionEnhanced binding due to trifluoromethyl groups

Q & A

Q. What are the optimal synthetic routes for 2-methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves multi-step fluorination and alkylation reactions. Key steps include:

  • Trifluoromethoxy group introduction : Use of trifluoromethyl iodide or trifluoromethanesulfonyl chloride under basic conditions (e.g., NaH) in polar solvents like DMF at 60–80°C .
  • Imidazole alkylation : Reacting 2-methylimidazole with 1,1,2-trifluoro-2-(trifluoromethoxy)ethyl bromide in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to enhance regioselectivity .
  • Purification : Column chromatography with silica gel (hexane:ethyl acetate, 4:1) or recrystallization from ethanol to achieve >95% purity.
    Yield optimization requires strict control of temperature, solvent polarity, and stoichiometric ratios of reagents.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

Methodological Answer:

  • 1H/13C NMR : Identify characteristic peaks:
    • Imidazole protons: δ 7.2–7.5 ppm (H-4/H-5).
    • CF3O and CF2 groups: δ 118–122 ppm (13C) for fluorine-coupled carbons .
  • IR Spectroscopy : Confirm C-F stretches at 1100–1250 cm⁻¹ and imidazole ring vibrations at 1600 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Molecular ion peak at m/z 327.03 (calculated for C₈H₇F₆N₂O) with fragmentation patterns reflecting loss of CF₃O and CH₃ groups .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on the imidazole ring) affect bioactivity against resistant bacterial strains?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Replace the 2-methyl group with bulkier substituents (e.g., phenyl, thiophene) to enhance lipophilicity and membrane penetration.

  • Antibacterial Assays : Test against Gram-positive (e.g., S. aureus MRSA) and Gram-negative (E. coli) strains using broth microdilution (MIC values). For example:

    SubstituentMIC (µg/mL) MRSAMIC (µg/mL) E. coli
    2-Methyl16>64
    2-Phenyl832
  • Mechanistic Insight : Use fluorescence quenching to assess binding affinity to bacterial enzymes (e.g., DNA gyrase) .

Q. What computational strategies (e.g., DFT, molecular docking) predict the compound’s interaction with cytochrome P450 enzymes?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. The trifluoromethoxy group’s electron-withdrawing effect increases imidazole ring reactivity .
  • Molecular Docking (AutoDock Vina) : Simulate binding to CYP3A4 (PDB: 1TQN). Key interactions:
    • Hydrogen bonding between imidazole N-H and heme propionate.

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